molecular formula C13H15NO3S3 B6716576 N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide

Cat. No.: B6716576
M. Wt: 329.5 g/mol
InChI Key: XCRGKIFNNGCHKQ-UHFFFAOYSA-N
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Description

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the ethylsulfonyl group.

    5-Methylthiophene-2-carboxamide: Lacks the ethylsulfonyl group but retains the carboxamide functionality.

    N-[(5-methylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide: Similar structure but with different substituents.

Uniqueness

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide is unique due to the presence of both the ethylsulfonyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S3/c1-3-20(16,17)12-7-5-10(19-12)8-14-13(15)11-6-4-9(2)18-11/h4-7H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRGKIFNNGCHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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